N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide: is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a tetrahydroquinoline moiety, and a fluorobenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the reduction of quinoline derivatives under hydrogenation conditions.
Amide Bond Formation: The final step involves coupling the tetrahydroquinoline derivative with 3-fluorobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohol derivatives.
Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzene-1-sulfonamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQLDBCXLKDXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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